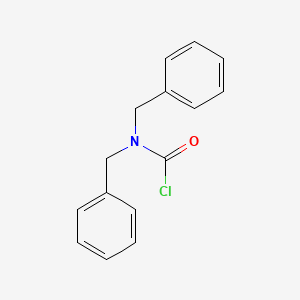

Carbamic chloride, bis(phenylmethyl)-

Descripción general

Descripción

Carbamic chloride, bis(phenylmethyl)-, also known as N,N-bis(phenylmethyl)carbamoyl chloride, is an organic compound with the molecular formula C15H14ClNO. It is a derivative of carbamic acid and is characterized by the presence of two phenylmethyl groups attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the preparation of carbamates and ureas.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbamic chloride, bis(phenylmethyl)-, can be synthesized through various methods. One common approach involves the reaction of N,N-bis(phenylmethyl)amine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product. The general reaction is as follows:

N,N-bis(phenylmethyl)amine+Phosgene→Carbamic chloride, bis(phenylmethyl)-+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of carbamic chloride, bis(phenylmethyl)-, often involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Carbamic chloride, bis(phenylmethyl)-, undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and ureas.

Hydrolysis: In the presence of water, it hydrolyzes to form N,N-bis(phenylmethyl)amine and carbon dioxide.

Reduction: It can be reduced to N,N-bis(phenylmethyl)amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines to form ureas.

Alcohols: Reacts with alcohols to form carbamates.

Water: Hydrolyzes in the presence of water.

Major Products

Carbamates: Formed by reaction with alcohols.

Ureas: Formed by reaction with amines.

N,N-bis(phenylmethyl)amine: Formed by hydrolysis or reduction.

Aplicaciones Científicas De Investigación

Carbamic chloride, bis(phenylmethyl)-, has diverse applications in scientific research:

Chemistry: Used as a reagent in the synthesis of carbamates and ureas, which are important intermediates in organic synthesis.

Biology: Employed in the modification of biomolecules, such as the protection of amine groups in peptide synthesis.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs containing carbamate or urea functionalities.

Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of carbamic chloride, bis(phenylmethyl)-, involves its reactivity with nucleophiles. The compound acts as an electrophile, with the carbonyl carbon being the primary site of attack by nucleophiles. This leads to the formation of carbamate or urea derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to its role in organic synthesis and chemical modification of biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

Carbamic chloride, phenylmethyl-: Contains only one phenylmethyl group.

Carbamic chloride, dimethyl-: Contains two methyl groups instead of phenylmethyl groups.

Carbamic chloride, ethylmethyl-: Contains one ethyl and one methyl group.

Uniqueness

Carbamic chloride, bis(phenylmethyl)-, is unique due to the presence of two phenylmethyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in specific synthetic applications where such steric effects are desirable.

Propiedades

IUPAC Name |

N,N-dibenzylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZOWMZIBPJQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507687 | |

| Record name | Dibenzylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25370-09-6 | |

| Record name | Dibenzylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

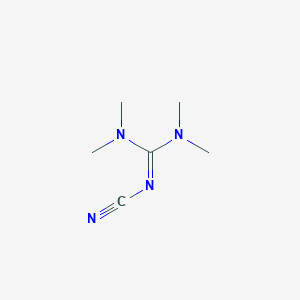

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

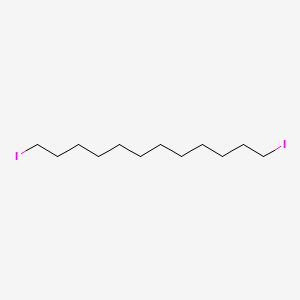

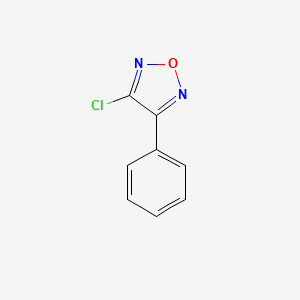

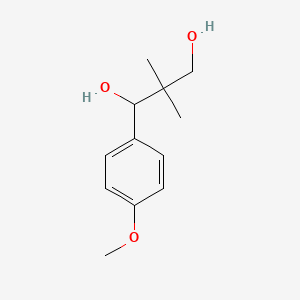

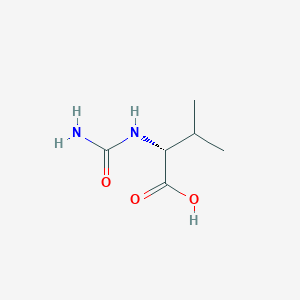

Feasible Synthetic Routes

Q1: What is the connection between N,N-Dibenzylcarbamoyl Chloride and allergic reactions to undergarments?

A1: N,N-Dibenzylcarbamoyl Chloride is not inherently present in undergarments. It forms when laundry bleach containing sodium hypochlorite interacts with zinc dibenzyldithiocarbamate (ZDC), a rubber accelerator used in elastic materials. [] This reaction creates N,N-Dibenzylcarbamoyl Chloride as one of the byproducts, which has been identified as a potent allergen. [] Patch tests on individuals allergic to their undergarments confirmed allergic responses to the bleach-washed rubber, specifically due to the formation of N,N-Dibenzylcarbamoyl Chloride. []

Q2: How was N,N-Dibenzylcarbamoyl Chloride identified as the specific allergen in these cases?

A2: Researchers simulated the reaction between sodium hypochlorite and ZDC in a laboratory setting. [] They isolated the reaction products and identified eight individual components, including N,N-Dibenzylcarbamoyl Chloride, through gas chromatography-mass spectrometry. [] These components were then individually tested on volunteers previously sensitized to the complete reaction mixture. [] Only N,N-Dibenzylcarbamoyl Chloride elicited an allergic response in all sensitized individuals, confirming its role as the key allergen. []

Q3: What is "bleached rubber syndrome," and how does it relate to N,N-Dibenzylcarbamoyl Chloride?

A3: "Bleached rubber syndrome" is a term used to describe allergic contact dermatitis caused by exposure to N,N-Dibenzylcarbamoyl Chloride. [] This syndrome arises from the interaction of bleach with rubber materials containing ZDC, leading to the formation of the allergenic N,N-Dibenzylcarbamoyl Chloride. The resulting dermatitis can manifest in varying degrees of severity (acute, subacute, or chronic) and typically affects areas where the bleached rubber comes into contact with the skin. []

Q4: Are there other research applications involving N,N-Dibenzylcarbamoyl Chloride besides its role as a contact allergen?

A4: Yes, N,N-Dibenzylcarbamoyl Chloride has been investigated in various chemical reactions. For example, one study explored its reaction with N-nitrosohydroxylamine. [] Another study focused on using N,N-Dibenzylcarbamoyl Chloride to synthesize 2-benzylphthalimidine through an intramolecular Friedel-Crafts ring closure reaction. [] These studies highlight its use as a reagent in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-](/img/structure/B3050283.png)

![11H-isoindolo[2,1-a]benzimidazole](/img/structure/B3050285.png)

![2-[5-(oxiran-2-yl)pentyl]oxirane](/img/structure/B3050287.png)